Superior Potency in Inhibiting C3a-Induced Calcium Release in Human Macrophages
JR14a is approximately 100-fold more potent than the widely used C3aR antagonist SB290157 in inhibiting C3a-induced intracellular calcium release in human monocyte-derived macrophages [1].
| Evidence Dimension | Potency (IC50) for inhibition of C3a-induced calcium release |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | SB290157 (significantly less potent, ~100-fold difference) |
| Quantified Difference | JR14a is ~100-fold more potent |
| Conditions | Human monocyte-derived macrophages stimulated with 100 nM C3a |
Why This Matters
This ~100-fold potency advantage allows for the use of significantly lower concentrations of JR14a in cellular assays, reducing potential off-target effects and compound costs.
- [1] Rowland R, et al. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity. 2020. View Source
